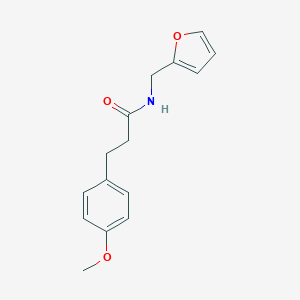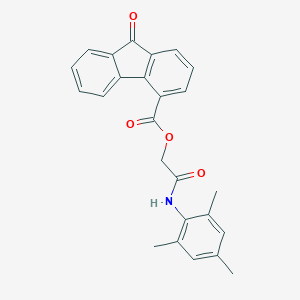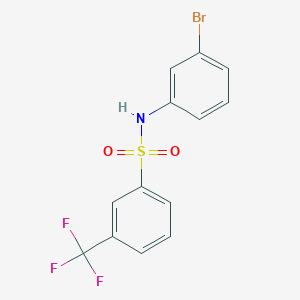
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as BPTES, which is an acronym for its chemical name. BPTES is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine.
Mécanisme D'action
BPTES inhibits glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate in the first step of glutaminolysis. Glutaminolysis is a metabolic pathway that is essential for the survival and proliferation of cancer cells. By inhibiting glutaminase, BPTES leads to the depletion of intracellular glutamine, which results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
BPTES has been shown to have various biochemical and physiological effects. It inhibits the activity of glutaminase and leads to the depletion of intracellular glutamine. This, in turn, leads to the inhibition of cancer cell growth and proliferation. BPTES has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BPTES has been shown to alter the expression of various genes involved in metabolic pathways and cellular signaling.
Avantages Et Limitations Des Expériences En Laboratoire
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, BPTES also has some limitations. It is not selective for glutaminase and can inhibit other enzymes involved in glutamine metabolism. It is also unstable and can degrade over time, which can affect its potency and activity.
Orientations Futures
There are several future directions for the study of BPTES. One direction is to improve the selectivity of BPTES for glutaminase and to develop more potent inhibitors. Another direction is to investigate the potential applications of BPTES in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, the combination of BPTES with other drugs or therapies could be explored to enhance its efficacy and reduce its limitations. Finally, the development of new methods for the synthesis and purification of BPTES could improve its yield and purity, which would facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of BPTES involves the reaction of 3-bromophenylamine and 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of BPTES as a white solid. The yield of BPTES can be improved by using different reaction conditions and optimizing the reaction parameters.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential applications in cancer therapy. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES can lead to the depletion of intracellular glutamine, which is essential for cancer cell proliferation and survival. BPTES has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo, including breast cancer, lung cancer, and leukemia. BPTES has also been investigated for its potential applications in metabolic disorders, such as obesity and diabetes, as well as in neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Formule moléculaire |
C13H9BrF3NO2S |
|---|---|
Poids moléculaire |
380.18 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9BrF3NO2S/c14-10-4-2-5-11(8-10)18-21(19,20)12-6-1-3-9(7-12)13(15,16)17/h1-8,18H |
Clé InChI |
HGTDNGBUXRYVEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




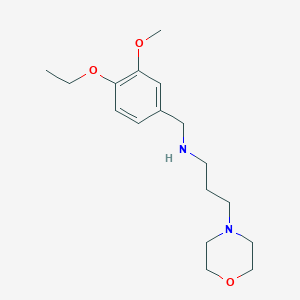
![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)
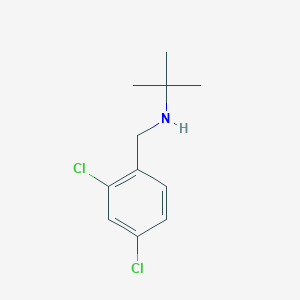
![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)

![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)



